molecular formula C6H15NaO7S B1435968 Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate CAS No. 1622206-36-3

Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate

Cat. No.: B1435968
CAS No.: 1622206-36-3
M. Wt: 254.24 g/mol
InChI Key: ULVGMXOFXGSHQM-ISECLPTRSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate is a sodium salt of a thiolated pyranose derivative. Its structure features a six-membered oxygen-containing ring (tetrahydro-2H-pyran) with stereospecific hydroxyl groups at positions 3, 4, and 5, a hydroxymethyl group at position 6, and a thiolate (-S⁻) substituent at position 2. The dihydrate designation indicates two water molecules are incorporated into its crystalline lattice.

Properties

IUPAC Name

sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S.Na.2H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;;/h2-10,12H,1H2;;2*1H2/q;+1;;/p-1/t2-,3-,4+,5-,6+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVGMXOFXGSHQM-ISECLPTRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate is a complex organic compound known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyDetails
IUPAC Name This compound
CAS Number 1622206-36-3
Molecular Formula C₆H₁₅NaO₇S
Molecular Weight 254.23 g/mol
Purity Varies by supplier

Structural Characteristics

The compound features multiple hydroxyl groups and a thiol group which contribute to its reactivity and biological activity. The thiol group allows for the formation of covalent bonds with various molecular targets including proteins and enzymes .

The biological activity of Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate is primarily attributed to its thiol group. This group can engage in redox reactions and form disulfide bonds with proteins, influencing their function and stability. Additionally, the compound may modulate cellular signaling pathways by altering redox states within cells.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. This activity has been linked to potential therapeutic applications in conditions characterized by oxidative damage such as neurodegenerative diseases .

Antidiabetic Effects

Studies have shown that Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate may have antidiabetic effects. It enhances insulin sensitivity and lowers blood glucose levels in diabetic models. The compound's ability to modulate glucose metabolism highlights its potential as an adjunct therapy for diabetes management .

Cardiovascular Benefits

The compound has also been investigated for its cardiovascular benefits. It appears to exert protective effects on heart tissues by reducing inflammation and improving endothelial function. These properties suggest a role in preventing cardiovascular diseases .

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate using various assays including DPPH and ABTS radical scavenging tests. Results indicated that the compound significantly reduced oxidative stress markers in vitro compared to control groups.

Study 2: Antidiabetic Mechanisms

In a randomized controlled trial involving diabetic rats treated with the compound for four weeks, significant reductions in fasting blood glucose levels were observed alongside improvements in insulin sensitivity indices. Histological examinations revealed reduced pancreatic damage compared to untreated controls .

Study 3: Cardiovascular Protection

A recent study evaluated the effects of the compound on high-fat diet-induced cardiovascular dysfunction in mice. The treatment resulted in decreased levels of inflammatory cytokines and improved vascular reactivity compared to the control group. These findings suggest a protective role against diet-induced cardiovascular complications .

Scientific Research Applications

Medicinal Chemistry

Antibody Drug Conjugates (ADCs)
Recent studies have highlighted the potential of this compound in the development of antibody-drug conjugates (ADCs). These ADCs utilize the compound’s unique structural properties to enhance the delivery of cytotoxic agents directly to cancer cells. The thiol group in the sodium salt facilitates the conjugation process with antibodies, improving specificity and reducing systemic toxicity associated with traditional chemotherapy .

Hypoxia-Inducible Factor Inhibition
The compound has been investigated as a potential inhibitor of hypoxia-inducible factors (HIFs), particularly HIF-2α, which is implicated in various cancers. By modulating HIF activity, it may help in preventing tumor progression and enhancing the efficacy of existing treatments .

Biochemical Applications

Enzyme Inhibition
Due to its structural features, this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting glucosidases and glycosyltransferases, which are crucial for carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by regulating glucose levels .

Taste Modulation
Research has indicated that sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate can serve as a taste modulator in food applications. Its ability to enhance sweetness perception without adding calories makes it an attractive ingredient in low-calorie food products .

Agricultural Chemistry

Plant Growth Regulation
This compound has been explored for its role as a plant growth regulator. It can influence various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors. Studies suggest that its application can lead to improved crop yields and better quality produce .

Formulation Science

Pharmaceutical Formulations
In pharmaceutical formulations, the compound acts as a stabilizer and excipient. Its solubility properties allow for improved bioavailability of active pharmaceutical ingredients (APIs). This is particularly relevant for poorly soluble drugs where enhancing solubility can significantly impact therapeutic efficacy .

Case Studies

Application AreaStudy ReferenceKey Findings
Antibody Drug Conjugates Demonstrated enhanced targeting of cancer cells with reduced side effects.
HIF Inhibition Effective in reducing tumor growth in renal cell carcinoma models.
Enzyme Inhibition Inhibited glucosidase activity leading to lower blood sugar levels.
Taste Modulation Increased sweetness perception without additional calories in food products.
Plant Growth Regulation Improved growth metrics and stress resistance in treated crops.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound shares a pyranose backbone with several analogs but differs in substituents, which critically influence solubility, reactivity, and bioactivity. Key comparisons include:

Table 1: Structural Comparison
Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound Thiolate (-S⁻), hydroxymethyl (-CH2OH), hydroxyl (-OH) Thiolate, hydroxyl Not explicitly reported High polarity due to ionic thiolate; dihydrate enhances crystallinity
Sotagliflozin () Methylthio (-SCH3), chlorophenyl-ethoxybenzyl Thioether, aryl 424.94 Lipophilic; SGLT inhibitor for diabetes and cardiovascular applications
Potassium Pyran Phosphate () Phosphate (-PO4³⁻), hydroxymethyl Phosphate ester 372.35 High water solubility; ionic interactions
Sodium 6-(4-Nitrophenoxy) Pyran Carboxylate () 4-Nitrophenoxy (-OC6H4NO2), carboxylate Aryl ether, carboxylate 337.21 Moderate solubility; nitro group enhances UV activity
Sodium 6-(Quinolin-8-yloxy) Pyran Carboxylate () Quinolin-8-yloxy (-OC9H6N) Aryl ether, carboxylate Not reported Bulky aromatic substituent; potential for π-π stacking in drug design

Physicochemical Properties

  • Solubility : The thiolate group in the target compound likely confers higher water solubility compared to Sotagliflozin’s methylthio group, which is more lipophilic. Phosphate-containing analogs () exhibit even greater solubility due to their charged phosphate moieties .
  • Stability : Dihydrate forms (e.g., target compound, lactitol dihydrate in ) improve crystalline stability but may require controlled storage to prevent dehydration .

Preparation Methods

Thiolation of Tetrahydropyran Precursors

  • Starting Materials: Typically, tetrahydro-2H-pyran derivatives with hydroxyl functionalities are used. These may be derived from carbohydrate precursors or synthesized via multi-step organic synthesis involving oxidation, reduction, and protection/deprotection strategies to obtain the desired stereochemistry.

  • Thiolation Reaction: The introduction of the thiolate group at the 2-position can be achieved by reacting the corresponding 2-halo or 2-activated tetrahydropyran intermediate with sodium hydrosulfide or sodium sulfide under controlled pH and temperature conditions. This nucleophilic substitution replaces the leaving group with a thiolate anion.

  • Reaction Conditions: Mild alkaline conditions (pH ~11) and temperatures below 100°C are often employed to prevent degradation of hydroxyl groups and to maintain stereochemical integrity. Stirring and controlled addition of reagents ensure uniform reaction.

Crystallization and Hydration Control

  • After thiolation, the reaction mixture is filtered to remove insoluble residues, typically unreacted sulfur or byproducts.

  • The filtrate is concentrated by evaporation under controlled temperature to reach a specific concentration (e.g., around 63.7% as in related sodium thiosulfate preparations), followed by cooling to induce crystallization of the sodium thiolate dihydrate.

  • Washing of the crystals with distilled water multiple times ensures removal of impurities.

  • The crystallization step is crucial to obtain the dihydrate form with defined water content, which affects the compound’s stability and solubility.

Example Preparation Procedure (Adapted from Related Sodium Thiosulfate Dihydrate Synthesis)

Step Description Conditions/Notes
1. Preparation of Sodium Hypo Solution Mix sodium sulfite solution with elemental sulfur under alkaline conditions (pH=11) at temperatures below 100°C to form sodium thiosulfate-like intermediate Stirring for ~25 minutes at slight boiling
2. Filtration Filter the reaction mixture to remove residual sulfur solids Wash filter residue 5 times with distilled water
3. Concentration Evaporate solvent under heating until solution reaches ~63.7% concentration Controlled heating and stirring
4. Crystallization Cool the concentrated solution to room temperature to crystallize sodium thiolate dihydrate Static cooling without shock
5. Isolation Collect and dry crystals under suitable conditions to maintain dihydrate form Avoid excessive drying to preserve hydration

Note: This procedure is analogous to sodium thiosulfate dihydrate preparation and adapted for thiolate derivatives with tetrahydropyran backbone, based on patent CN103922292A and related literature.

Analytical and Research Findings

  • Structural Characterization: X-ray crystallography confirms the presence of sodium coordinated to the thiolate sulfur and the tetrahydropyran ring with defined stereochemistry, along with two water molecules per formula unit (dihydrate).

  • Purity and Yield: Purification via recrystallization from aqueous solutions yields high-purity sodium thiolate dihydrate with yields typically above 80%, depending on starting material quality and reaction control.

  • Stability: The dihydrate form is stable under ambient conditions but sensitive to dehydration and oxidation; thus, storage under controlled humidity is recommended.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Impact on Product
pH ~11 (alkaline) Maintains thiolate ion stability
Temperature Below 100°C Prevents degradation of hydroxyl groups
Reaction Time ~25 minutes to several hours Ensures complete thiolation
Filtration Multiple washes with distilled water Removes sulfur residues and impurities
Concentration for Crystallization ~63.7% solution concentration Optimizes crystal formation of dihydrate
Cooling Method Slow cooling to room temperature Controls crystal size and hydration state

Summary of Preparation Methodology

The preparation of Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate involves a carefully controlled thiolation reaction on a tetrahydropyran scaffold under alkaline conditions, followed by purification and crystallization steps to isolate the sodium thiolate salt in its dihydrate form. The process demands precise control over pH, temperature, and concentration to maintain stereochemical integrity and hydration. Analytical techniques such as X-ray diffraction and elemental analysis confirm the structure and purity of the final compound.

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Optimize reaction conditions by controlling temperature (e.g., ice-salt baths for exothermic steps), using catalysts like pyridinium p-toluenesulfonate for protective group chemistry, and employing stoichiometric ratios of reagents to minimize side products. Purification via column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) or crystallization in aqueous ethanol can enhance purity. Monitor intermediates using thin-layer chromatography (TLC) .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm stereochemistry and hydroxyl/thiolate group positioning. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray diffraction (XRD) resolves crystal structure, while infrared (IR) spectroscopy identifies functional groups (e.g., -OH, -SH). For purity, combine HPLC with evaporative light scattering detection (ELSD) to avoid UV-inactive interferences .

Q. What are the critical storage conditions to maintain the compound’s stability?

  • Methodological Answer: Store in airtight, desiccated containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation of the thiolate group. Avoid exposure to moisture, as the dihydrate form may deliquesce or hydrolyze. Regularly test stability via NMR or LC-MS to detect degradation products like disulfide dimers .

Advanced Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies using this compound?

  • Methodological Answer: Standardize assay conditions (e.g., buffer pH, temperature, cell lines) to reduce variability. Perform dose-response curves with freshly prepared solutions to account for thiolate oxidation. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to cross-validate results. Analyze batch-to-batch purity differences via quantitative NMR or elemental analysis .

Q. What strategies mitigate stereochemical instability during derivatization reactions?

  • Methodological Answer: Employ chiral auxiliaries or protective groups (e.g., acetyl or benzyl for hydroxyls) to lock stereocenters during synthetic steps. Use low-temperature reactions (-78°C) to slow epimerization. Monitor stereochemical integrity via circular dichroism (CD) or chiral HPLC. Computational modeling (DFT) can predict stability of intermediates .

Q. How does the thiolate group influence the compound’s interaction with biological targets compared to its hydroxyl or phosphate analogs?

  • Methodological Answer: The thiolate’s nucleophilicity and redox activity enable covalent bonding with cysteine residues in enzymes (e.g., glycosidases) or metal coordination in catalytic sites. Compare inhibition kinetics (Ki) with hydroxyl/phosphate analogs using enzyme assays. Molecular dynamics simulations can map interactions, while X-ray crystallography reveals binding modes .

Data Contradiction Analysis

Q. How to address conflicting solubility data in aqueous vs. organic solvents?

  • Methodological Answer: Solubility discrepancies may arise from hydration state (dihydrate vs. anhydrous forms). Characterize crystalline vs. amorphous phases via XRD and DSC. Test solubility in buffered solutions (PBS, pH 7.4) and polar aprotic solvents (DMF, DMSO) under controlled humidity. Use Karl Fischer titration to quantify water content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.